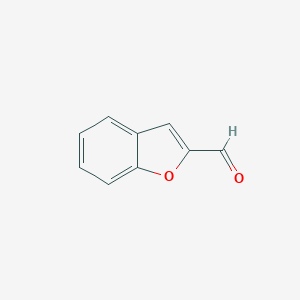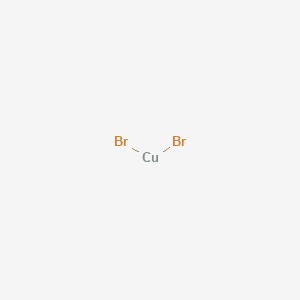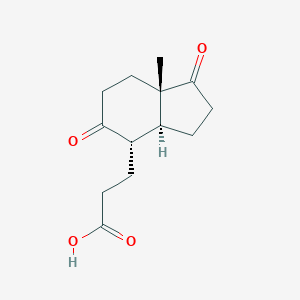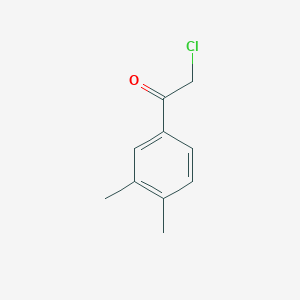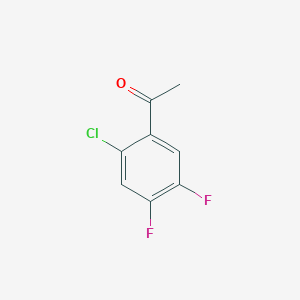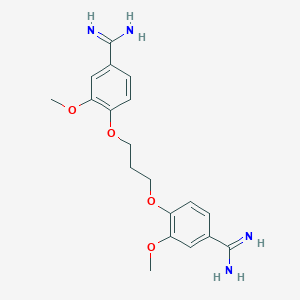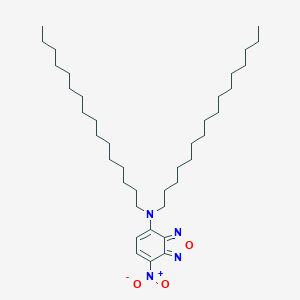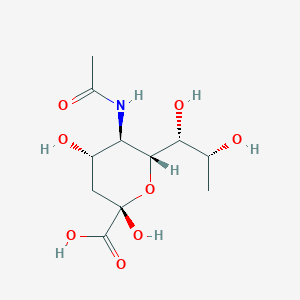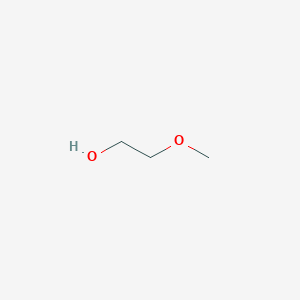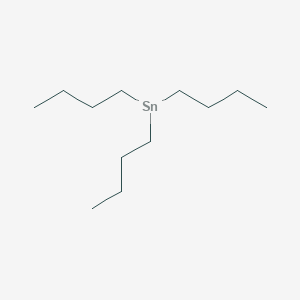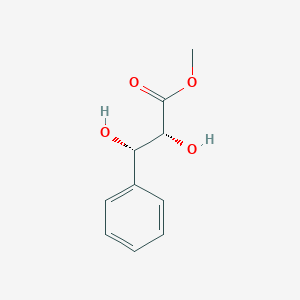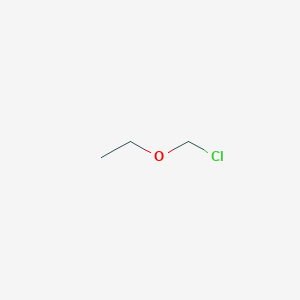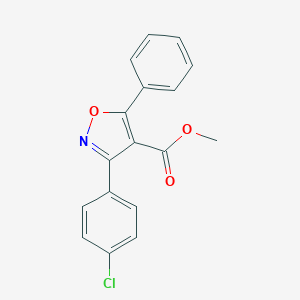
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, such as COX-2, which are involved in the production of inflammatory mediators. It is also believed to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which play a role in the regulation of pain and mood.
Biochemische Und Physiologische Effekte
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which play a role in the regulation of pain and mood.
Vorteile Und Einschränkungen Für Laborexperimente
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, which makes it a well-characterized compound. However, it also has certain limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI). One potential direction is to further investigate its potential as an inhibitor of certain enzymes, such as COX-2, for the development of new drugs. Another potential direction is to investigate its potential as a modulator of certain neurotransmitters, such as serotonin and dopamine, for the treatment of various psychiatric disorders. Finally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) involves the reaction of 4-chlorobenzaldehyde with phenylacetonitrile in the presence of sodium ethoxide to form 4-phenyl-3-(4-chlorophenyl)butanenitrile. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form 4-phenyl-3-(4-chlorophenyl)isoxazole-5-carboxylic acid. Finally, the methylester of this compound is obtained by reacting it with methanol in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which play a crucial role in the development of various diseases.
Eigenschaften
CAS-Nummer |
115665-23-1 |
|---|---|
Produktname |
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) |
Molekularformel |
C17H12ClNO3 |
Molekulargewicht |
313.7 g/mol |
IUPAC-Name |
methyl 3-(4-chlorophenyl)-5-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H12ClNO3/c1-21-17(20)14-15(11-7-9-13(18)10-8-11)19-22-16(14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
UJLIVPUDGDYZGW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Synonyme |
4-Isoxazolecarboxylicacid,3-(4-chlorophenyl)-5-phenyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)
![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)
